5-[(4-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione is a chemical compound that belongs to the thiazolidine family, characterized by a thiazolidine ring structure with specific substitutions. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
The compound can be synthesized through various chemical reactions involving thiazolidine derivatives. It has been referenced in patents and scientific literature focusing on its biological activity and potential therapeutic uses, especially in cancer treatment and other diseases.
5-[(4-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione is classified as a heterocyclic compound due to the presence of a sulfur atom in its ring structure. It falls under the category of thiazolidinones, which are known for their diverse biological activities, including anticancer properties.
The synthesis of 5-[(4-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. Common methods include:
Technical details regarding specific reagents and conditions can vary based on the desired yield and purity of the final product. Recent advancements have also introduced greener synthetic methods that minimize waste and enhance efficiency .
The molecular formula of 5-[(4-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione is . The structure features:
5-[(4-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione can undergo various chemical reactions:
These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties .
The mechanism of action for 5-[(4-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione primarily involves its interaction with biological targets such as enzymes and receptors:
Data from studies indicate that compounds within this class exhibit significant anticancer activity against various cell lines .
5-[(4-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione is generally characterized by:
The compound exhibits:
Relevant data indicate that structural modifications can significantly impact these properties .
5-[(4-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione has several potential applications:
Research continues into optimizing this compound for various therapeutic applications, highlighting its significance in medicinal chemistry and drug development .
Thiazolidinediones (TZDs) represent a privileged scaffold in medicinal chemistry, characterized by a five-membered heterocyclic ring containing nitrogen and sulfur atoms at positions 1 and 3, and two carbonyl groups at positions 2 and 4. This 2,4-thiazolidinedione core serves as a versatile pharmacophore capable of diverse chemical modifications that profoundly influence biological activity. The introduction of arylidene substituents at the 5-position and N-modification at the 3-position has yielded compounds with enhanced pharmacological profiles, particularly in metabolic disorders and oncology. Within this chemical landscape, 5-[(4-fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione exemplifies the strategic incorporation of fluorinated aromatic systems to optimize drug-like properties. The deliberate positioning of the fluorine atom on the phenylamino ring enhances electronic characteristics while potentially improving metabolic stability and target binding affinity compared to non-halogenated analogs. Similarly, the 3-phenyl substitution contributes to molecular rigidity and π-stacking capabilities essential for interaction with biological targets [3].
This compound belongs to the 3,5-disubstituted-1,3-thiazolidine-2,4-dione chemical class. According to IUPAC nomenclature rules, the parent structure is identified as 1,3-thiazolidine-2,4-dione. The substituent at position 5 is designated as (4-fluorophenyl)amino, indicating a 4-fluoroanilino group attached via a nitrogen linker. Position 3 bears a phenyl substituent directly attached to the ring nitrogen atom. The systematic name 5-[(4-fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione precisely describes this molecular arrangement. Key structural features include: 1) The thiazolidinedione ring provides two hydrogen-bond acceptors (carbonyl oxygens); 2) The exocyclic 4-fluoroanilino group introduces hydrogen-bond donor (N-H) and acceptor (ring nitrogen) capabilities; 3) The 3-phenyl group contributes aromatic π-electron density. The molecular formula is C₁₅H₁₁FN₂O₂S with a molecular weight of 302.32 g/mol. Computational analysis predicts a hydrogen bond acceptor count of 5 and donor count of 1, with an XLogP3 value of approximately 3.7, indicating moderate lipophilicity suitable for membrane penetration [3].
Table 1: Nomenclature and Molecular Descriptors of 5-[(4-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidinedione
Characteristic | Value | Description |
---|---|---|
Systematic IUPAC Name | 5-[(4-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione | Positional numbering according to heterocyclic ring priority |
Molecular Formula | C₁₅H₁₁FN₂O₂S | Carbon 15, Hydrogen 11, Fluorine 1, Nitrogen 2, Oxygen 2, Sulfur 1 |
Molecular Weight | 302.32 g/mol | Calculated from atomic masses |
Canonical SMILES | C1=CC=C(C=C1)N2C(=O)C(NC2=O)NC3=CC=C(C=C3)F | Simplified molecular-input line-entry system |
Hydrogen Bond Acceptor Count | 5 | Carbonyl oxygens (2), ring nitrogen (1), anilino nitrogen (1), fluorine (1) |
Hydrogen Bond Donor Count | 1 | Anilino N-H group |
XLogP3 | ~3.7 | Predicted octanol-water partition coefficient |
The medicinal exploration of thiazolidinediones began with the serendipitous discovery of ciglitazone's insulin-sensitizing properties in the 1980s. This breakthrough established the TZD core as a template for designing ligands targeting nuclear receptors, particularly the peroxisome proliferator-activated receptor gamma (PPARγ). First-generation agents like troglitazone (Rezulin®) demonstrated potent antihyperglycemic effects but were withdrawn due to hepatotoxicity. Second-generation derivatives rosiglitazone (Avandia®) and pioglitazone (Actos®) achieved clinical success as antidiabetic drugs by optimizing substituents at the 5-position, typically employing benzylidene spacers. The structural evolution toward 5-[(4-fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione represents a significant departure from classical TZD design. By replacing the benzylidene linker with a secondary amine functionality (C-N instead of C=C), chemists created a novel pharmacophore with distinct electronic properties and conformational flexibility. This modification expands the structure-activity relationship (SAR) landscape beyond PPARγ agonism toward other therapeutic targets, including protein kinases and metabolic enzymes implicated in cancer and inflammation. The 3-phenyl substitution further differentiates this compound from early TZD drugs, which typically featured hydrophilic side chains at the N3 position to enhance solubility [3].
The strategic incorporation of fluorine atoms and aromatic rings in drug design profoundly influences pharmacological properties through electronic, steric, and metabolic mechanisms. The 4-fluorophenylamino moiety in this compound enhances target binding through multiple effects: 1) Fluorine's strong electron-withdrawing nature increases the acidity of the adjacent N-H proton (pKa ~15-16), strengthening hydrogen-bonding interactions with biological targets; 2) The fluorine atom's small atomic radius (van der Waals radius 1.47 Å) permits isosteric replacement of hydrogen without significant steric perturbation; 3) The C-F bond stabilizes adjacent carbocations, potentially mitigating oxidative metabolism at the para-position. Simultaneously, the 3-phenyl group contributes to hydrophobic pocket occupancy and π-π stacking interactions with aromatic residues in enzyme binding sites. Comparative studies of thiazolidinedione analogs demonstrate that 3-aryl substitution significantly enhances anticancer activity compared to alkyl-substituted counterparts, likely through improved interaction with kinase ATP-binding domains. The para-fluorine position specifically enhances membrane permeability and cellular uptake relative to ortho- or meta-substituted fluorophenyl analogs, as evidenced by higher potency in cellular assays [3] [6].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 203860-42-8